molecular formula C10H14O4 B8292793 Ethanol, 2-methoxy-, benzoate

Ethanol, 2-methoxy-, benzoate

Cat. No.: B8292793
M. Wt: 198.22 g/mol
InChI Key: DCUBIJQEQPHGCN-UHFFFAOYSA-N
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Description

Ethanol, 2-methoxy-, benzoate, with the CAS Registry Number 5451-71-8, is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . This substance is presented for laboratory research and development purposes only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate laboratory precautions.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

benzoic acid;2-methoxyethanol

InChI

InChI=1S/C7H6O2.C3H8O2/c8-7(9)6-4-2-1-3-5-6;1-5-3-2-4/h1-5H,(H,8,9);4H,2-3H2,1H3

InChI Key

DCUBIJQEQPHGCN-UHFFFAOYSA-N

Canonical SMILES

COCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Ethanol, 2-methoxy-, benzoate has the molecular formula C10H12O3C_{10}H_{12}O_3 and a molecular weight of approximately 180.20 g/mol. It features a methoxy group (-OCH₃) attached to a benzoate structure, contributing to its solubility and reactivity in organic solvents. The compound is known for its pleasant aroma and is often used as a flavoring agent.

Pharmaceutical Applications

  • Solvent in Drug Formulations
    This compound serves as an effective solvent in pharmaceutical formulations. Its ability to dissolve both hydrophilic and lipophilic compounds makes it valuable in creating stable drug formulations. For instance, studies have shown that it enhances the solubility of various active pharmaceutical ingredients (APIs), improving bioavailability when incorporated into topical preparations .
  • Potential Anti-inflammatory Agent
    Research indicates that derivatives of ethyl 2-methoxybenzoate exhibit anti-inflammatory properties. A study demonstrated that compounds derived from this ester showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Cosmetic Applications

  • Fragrance Component
    This compound is widely used as a fragrance component in cosmetics and personal care products. Its pleasant scent enhances the sensory experience of creams, lotions, and perfumes. The compound's volatility allows it to impart fragrance effectively without leaving greasy residues .
  • Skin Penetration Enhancer
    In cosmetic formulations, this compound has been studied for its ability to enhance skin penetration of other active ingredients. Research has shown that when used in conjunction with other compounds, it significantly increases their absorption through the skin barrier .

Food Industry Applications

  • Flavoring Agent
    This compound is utilized as a flavoring agent in various food products due to its sweet and fruity aroma. It is particularly popular in confectionery and baked goods where it contributes to the overall flavor profile .

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
PharmaceuticalsSolvent for drug formulationsEnhances solubility and bioavailability
Potential anti-inflammatory agentReduces inflammation markers
CosmeticsFragrance componentImproves sensory experience
Skin penetration enhancerIncreases absorption of active ingredients
Food IndustryFlavoring agentAdds sweet and fruity aroma

Case Studies

  • Pharmaceutical Formulation Study
    A study published in a peer-reviewed journal explored the use of this compound as a solvent for a new topical anti-inflammatory drug formulation. Results indicated that the formulation showed improved stability and enhanced therapeutic effects compared to traditional formulations .
  • Cosmetic Efficacy Research
    In another study focused on cosmetic applications, researchers evaluated the skin penetration efficacy of various formulations containing this compound. The findings revealed a marked increase in the permeation of active ingredients through human skin models when this compound was included in the formulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Benzoate Esters

  • Methyl 2-methoxybenzoate (CAS: Not specified in evidence): Molecular formula: C₉H₁₀O₃ (vs. C₁₅H₁₅O₄ for the target compound). Key difference: The ester group is directly attached to a methoxy-substituted benzene ring (2-methoxybenzoate), whereas ethanol, 2-methoxy-, benzoate has a methoxy group on the ethanol moiety. Applications: Identified as a volatile compound in clover honey, contributing to flavor and aroma .
  • Isopropyl 2-methoxybenzoate (mentioned in ): Reactivity: Undergoes rapid transesterification with ethanol, indicating higher lability compared to bulkier esters like this compound .
  • Benzyl benzoate (CAS: 120-51-4):

    • Molecular formula: C₁₄H₁₂O₂ .
    • Key difference: Lacks the methoxy group but shares the benzoate ester backbone.
    • Applications: Widely used as a plasticizer and fixative in perfumes .

Functional Analogues: Glycol Ether Esters

  • Ethanol, 2-methoxy-, acetate (CAS: 110-49-6): Molecular formula: C₅H₁₀O₃. Key difference: Acetate ester instead of benzoate. Thermodynamic Boiling point (Tboil) = 145.5°C; ΔfH°liquid = -624.5 kJ/mol .
  • 2-(2-Methoxyethoxy)ethanol (CAS: 111-77-3): Molecular formula: C₅H₁₂O₃. Key difference: A glycol ether without an ester group. Applications: Used as a solvent in paints and coatings .

Acid Derivatives

  • 2-Methoxybenzoic acid (HMDB0032604):

    • Molecular formula: C₈H₈O₃ .
    • Key difference: The carboxylic acid precursor to 2-methoxybenzoate esters.
    • Biological relevance: Detected in human metabolomic studies, though its role remains unclear .
  • Potassium 2-methoxybenzoate ():

    • Reactivity: NMR data (¹H, 400 MHz) shows aromatic proton signals at δ 6.87–7.41 ppm, highlighting electronic effects of the methoxy group .

Key Data Tables

Table 1: Molecular and Thermodynamic Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Application
This compound C₁₅H₁₅O₄ 259.28 Not reported Not specified
Methyl 2-methoxybenzoate C₉H₁₀O₃ 166.18 Not reported Flavor compound in honey
Benzyl benzoate C₁₄H₁₂O₂ 212.25 323–324 Plasticizer, perfume fixative
Ethanol, 2-methoxy-, acetate C₅H₁₀O₃ 118.13 145.5 Solvent

Table 2: Reactivity and Stability

Compound Reactivity Profile Reference
Isopropyl 2-methoxybenzoate Rapid transesterification with ethanol
Potassium 2-methoxybenzoate Stable in solution; characterized by NMR

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2-methoxyethanol attacks the protonated carbonyl carbon of benzoic acid. A typical protocol involves refluxing equimolar quantities of reactants in toluene or xylene at 110–120°C for 6–8 hours. Excess alcohol or azeotropic removal of water shifts equilibrium toward ester formation. For example, patent CN113072441A demonstrates analogous esterification using methanol under sulfuric acid catalysis at 80–100°C, achieving >95% conversion.

Table 1: Optimization Parameters for Acid-Catalyzed Esterification

ParameterOptimal RangeEffect on Yield
Catalyst (H₂SO₄)1–2 mol%Maximizes protonation without side reactions
Temperature110–120°CAccelerates kinetics while avoiding decomposition
SolventTolueneAzeotropically removes water, enhancing equilibrium
Reaction Time6–8 hoursEnsures >98% conversion

Post-Reaction Workup

Post-esterification, the mixture is neutralized with aqueous sodium bicarbonate, and the organic layer is separated. Solvent removal via rotary evaporation yields crude ester, which is purified by vacuum distillation. Patent CN113072441A highlights the use of reduced-pressure distillation (20–30 mmHg) to recover methanol, a technique adaptable to 2-methoxyethanol recovery.

Steglich Esterification for Sensitive Substrates

For acid-sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) offers a mild alternative. This method avoids strong acids, instead activating the carboxylic acid via in situ formation of an acyloxyphosphonium intermediate.

Protocol and Efficiency

A stoichiometric ratio of benzoic acid, 2-methoxyethanol, DCC, and DMAP is stirred in dichloromethane (DCM) at 0–5°C for 2 hours, followed by room-temperature agitation for 12 hours. Yields typically exceed 85%, though the requirement for stoichiometric DCC increases costs. Patent CN105439915A employs similar coupling agents in sulfonamide synthesis, validating the utility of carbodiimides in esterification.

Industrial-Scale Continuous Esterification

Large-scale production prioritizes cost efficiency and throughput. Continuous reactor systems, such as plug-flow or reactive distillation columns, enable real-time by-product removal and reduced energy consumption.

Reactive Distillation Setup

In a patented configuration, benzoic acid and 2-methoxyethanol are fed into a column packed with acidic ion-exchange resin (e.g., Amberlyst-15). The reaction occurs at 100–130°C, with water co-distilling with excess alcohol. This method achieves 92–95% yield with a residence time of 1–2 hours, surpassing batch reactor efficiency by 40%.

Enzymatic Esterification for Green Chemistry

Lipase-catalyzed esterification aligns with sustainable chemistry principles. Immobilized Candida antarctica lipase B (CAL-B) in solvent-free systems converts benzoic acid and 2-methoxyethanol at 60°C, yielding 78–82% ester. While slower than chemical methods (24–48 hours), enzymatic routes eliminate acidic waste and enable catalyst reuse for >10 cycles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methoxybenzoate derivatives, and how can reaction conditions be optimized?

  • Methodology : Ethanol, 2-methoxy-, benzoate derivatives are typically synthesized via esterification. For example, 2-methoxybenzoyl chloride is reacted with sterols (e.g., cholesterol, stigmasterol) in dimethylformamide (DMF) using potassium carbonate as a base. Optimization involves controlling reaction time (e.g., 2 hours at room temperature) and purification via recrystallization from ethanol .
  • Key Data : Yields exceeding 90% are achievable with stoichiometric ratios of 1:1 (acid chloride to sterol) and inert solvent conditions .

Q. How are spectroscopic techniques (IR, NMR, HRMS) employed to characterize 2-methoxybenzoate compounds?

  • Methodology :

  • IR : Identifies ester carbonyl stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
  • NMR : ¹H NMR reveals methoxy proton signals at δ 3.8–4.0 ppm, while ¹³C NMR confirms carbonyl carbons at ~168 ppm .
  • HRMS : Validates molecular formulas (e.g., C₃₅H₅₁O₄ for steryl derivatives) with mass accuracy <5 ppm .
    • Validation : Cross-referencing with crystallographic data (e.g., bond lengths/angles from X-ray diffraction) ensures structural accuracy .

Q. What thermodynamic properties of 2-methoxyethanol are critical for solvent selection in benzoate synthesis?

  • Data :

  • ΔfH°liquid : -435.6 kJ/mol (enthalpy of formation).
  • Cp,liquid : 186.2 J/mol·K at 298 K (heat capacity).
    • Application : High boiling point (~135°C) and miscibility with polar solvents make 2-methoxyethanol suitable for reflux-based esterification .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in NMR-derived structural assignments of 2-methoxybenzoate derivatives?

  • Case Study : In 2-(4-chlorophenyl)-2-oxoethyl 2-methoxybenzoate, X-ray diffraction confirmed dihedral angles (86.38° between aromatic rings) and hydrogen bonding (C2–H2A···O1), which NMR alone could not resolve .
  • Tools : SHELXL software refines crystallographic models, validating bond lengths (e.g., C=O at 1.21 Å) and π-π stacking interactions (3.78 Å separation) .

Q. What strategies mitigate low antiproliferative activity in 2-methoxybenzoate compounds against specific cancer cell lines?

  • Experimental Design :

  • Functionalization : Introduce thiosemicarbazone or hydroxyl groups at the sterol 7-position to enhance bioactivity .
  • Screening : Dose-response assays (e.g., 10–100 µM) on CNE-2 (nasopharyngeal carcinoma) and HepG2 (hepatocellular carcinoma) cells reveal IC₅₀ values <50 µM for optimized derivatives .
    • Data Contradictions : Inactivity against Skov3 (ovarian cancer) cells suggests tissue-specific uptake or resistance mechanisms requiring transcriptomic profiling .

Q. How do chromatographic methods ensure purity and quantification of 2-methoxybenzoate derivatives in pharmacokinetic studies?

  • Protocol :

  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation. Retention times (~5–7 minutes) correlate with hydrophobicity .
  • Validation : Spike-and-recovery tests in human plasma show >95% accuracy, with detection limits <10 ng/mL .

Q. What computational models predict reactivity and stability of 2-methoxybenzoate esters under varying pH conditions?

  • Methods :

  • DFT Calculations : Simulate hydrolysis pathways; ester bonds show higher stability at pH 7 vs. pH 2 (ΔG‡ = 85 vs. 62 kJ/mol).
  • Experimental Correlation : Compare with kinetic data from UV-Vis monitoring of ester degradation .

Methodological Notes

  • Structural Validation : Always cross-validate NMR/IR data with crystallography (SHELXL) or HRMS to avoid misassignment .
  • Biological Assays : Use HEK293T (normal kidney cells) as controls to assess selectivity in antiproliferative studies .

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